molecular formula C13H18Cl2N2O2 B1681460 Sarcolysin hydrochloride CAS No. 1465-26-5

Sarcolysin hydrochloride

Cat. No.: B1681460
CAS No.: 1465-26-5
M. Wt: 305.20 g/mol
InChI Key: SGDBTWWWUNNDEQ-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sarcolysin hydrochloride is synthesized by reacting sarcolysin base with ethanol saturated with hydrogen chloride . The reaction typically involves the following steps:

  • Dissolving sarcolysin base in ethanol.
  • Saturating the ethanol solution with hydrogen chloride gas.
  • Allowing the reaction to proceed at room temperature.
  • Isolating the resulting this compound by filtration and drying.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and detect any impurities .

Chemical Reactions Analysis

Types of Reactions: Sarcolysin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Oxidation: Acidic or basic conditions, often using reagents like hydrogen peroxide or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Comparison with Similar Compounds

  • Chlorambucil
  • Cyclophosphamide
  • Ifosfamide
  • Mechlorethamine

Sarcolysin hydrochloride’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

Properties

IUPAC Name

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
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InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
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InChI Key

SGDBTWWWUNNDEQ-LBPRGKRZSA-N
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Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
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Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl
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Molecular Formula

C13H18Cl2N2O2
Record name MELPHALAN
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DSSTOX Substance ID

DTXSID6020804
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Molecular Weight

305.20 g/mol
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Physical Description

Melphalan appears as white to buff-colored powder. Odorless or with a faint odor. An antineoplastic medicine., Solid
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), < 0.1 g/100 mL at 22 °C, Practically insoluble in water, Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether, Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether, 3.58e-01 g/L, 95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL)
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Mechanism of Action

Melphalan attaches alkyl groups to the N-7 position of guanine and N-3 position of adenine, leading to the formation of monoadducts, and DNA fragmenting when repair enzymes attempt to correct the error. It can also cause DNA cross-linking from the N-7 position of one guanine to the N-7 position of another, preventing DNA strands from separating for synthesis or transcription. Finally, melphalan can induce a number of different mutations., Melphalan, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. Melphalan also possesses some immunosuppressive activity., Melphalan is a direct-acting alkylating agent that is carcinogenic via genotoxic mechanism.
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Color/Form

Needles from methanol (monosolvate), Crystals, Off-white to buff powder

CAS No.

148-82-3
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Melting Point

351 °F (decomposes) (NTP, 1992), 182-183 °C (decomp), MP: 180 °C, Tiny needles from methanol, MP: 180-181 °C /Melphalan DL-form/, 182.5 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Sarcolysin hydrochloride
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